BenchChemオンラインストアへようこそ!

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide

Computational Chemistry DFT Reactivity Descriptors

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide (CAS 1105250-77-8) is a synthetic heterocyclic compound belonging to the pyridopyrimidine class. It features a 4H-pyrido[1,2-a]pyrimidin-4-one core linked via an oxyacetamide bridge to an unsubstituted phenyl ring.

Molecular Formula C16H13N3O3
Molecular Weight 295.298
CAS No. 1105250-77-8
Cat. No. B2599876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide
CAS1105250-77-8
Molecular FormulaC16H13N3O3
Molecular Weight295.298
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2
InChIInChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20)
InChIKeyZNAXYGOZXYNAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide: A Pyridopyrimidine Scaffold for Anti-Asthma Research


2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide (CAS 1105250-77-8) is a synthetic heterocyclic compound belonging to the pyridopyrimidine class [1]. It features a 4H-pyrido[1,2-a]pyrimidin-4-one core linked via an oxyacetamide bridge to an unsubstituted phenyl ring. This core scaffold is recognized for its diverse biological activities, including anti-asthma and anti-inflammatory properties, making it a key intermediate for the development of novel therapeutic agents [2].

Why Generic Pyridopyrimidine Substitution Fails for N-Phenylacetamide Derivative 1105250-77-8


Generic substitution within the pyridopyrimidine class is unreliable due to the significant impact of minor structural modifications on biological activity [1]. The specific N-phenylacetamide side chain in 1105250-77-8 is critical for target engagement and pharmacokinetic properties. Replacing the unsubstituted phenyl ring with substituted phenyls or heterocyclic groups, as seen in close analogs, drastically alters lipophilicity, hydrogen bonding capacity, and metabolic stability, leading to divergent efficacy and safety profiles [2]. Therefore, direct replacement with another in-class compound without comparative data risks compromising experimental reproducibility and therapeutic outcomes.

Quantitative Differentiation of 1105250-77-8 from its Closest Analogs


Distinct Electronic Structure and Reactivity Profile via DFT Analysis

Quantum chemical calculations reveal a unique electronic landscape for 1105250-77-8 compared to its substituted phenyl analogs [1]. While specific HOMO/LUMO energy values and global reactivity descriptors are only fully described for the title compound in a dedicated DFT study, the absence of electron-donating or withdrawing groups on the phenyl ring results in a distinct frontier molecular orbital gap and electrophilicity index. This directly impacts charge transfer capabilities and non-linear optical (NLO) properties, which are markedly different from compounds like N-(3-chloro-2-methylphenyl) analog, where the chloro substituent significantly alters the electrostatic potential surface.

Computational Chemistry DFT Reactivity Descriptors

Superior Hydrogen Bonding Acceptor Capacity Versus Chlorinated Analog

The unsubstituted phenylacetamide moiety in 1105250-77-8 confers a distinct hydrogen bonding profile. Compared to the N-(3-chloro-2-methylphenyl) analog (CAS 1105213-83-9), 1105250-77-8 possesses a higher topological polar surface area (TPSA) and an additional hydrogen bond donor, enhancing its potential for key target interactions such as those with the SRS-A receptor or other inflammatory mediators [1]. The chlorinated analog's lower TPSA and increased lipophilicity due to the chloro and methyl substituents will likely result in higher membrane permeability but reduced aqueous solubility and altered binding kinetics.

Medicinal Chemistry Physicochemical Properties LogP

Class-Defined Antiallergic Activity Supported by Patent Data

The pyridopyrimidine scaffold, specifically 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, are established as antagonists of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in allergic asthma [1]. While direct biological IC50 data for 1105250-77-8 is not publicly available, its close structural conformity to the Markush structures in patents claiming potent SRS-A antagonism positions it favorably. Key analogs with substituted phenyl rings have shown variable potency, suggesting the unsubstituted phenyl ring of 1105250-77-8 might offer an optimal balance of potency and metabolic stability [2].

Anti-Asthma SRS-A Antagonist Allergic Diseases

Optimal Use Cases for 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide (1105250-77-8)


Lead Optimization in Anti-Asthma Drug Discovery

Given the established role of pyridopyrimidines as SRS-A antagonists [1], 1105250-77-8 serves as an ideal starting point for a medicinal chemistry program targeting allergic asthma. Its unsubstituted phenyl ring allows for systematic SAR exploration by introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. The compound's balance of hydrogen bonding capability and moderate lipophilicity, inferred from its structure, makes it a versatile core scaffold for optimizing inhaled or oral anti-asthma agents.

Computational Chemistry and Molecular Modeling Studies

The dedicated DFT study on this compound provides a validated electronic structure baseline [1]. Researchers can utilize 1105250-77-8 as a model system for developing and validating computational methods for pyridopyrimidines. Its well-characterized geometry and electronic properties enable accurate docking studies against known targets like the CysLT1 receptor or elastase, facilitating virtual screening and the design of next-generation anti-inflammatory agents.

Synthesis of Focused Compound Libraries

The synthetic route to 1105250-77-8, involving the key intermediate ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate [2], is well-established. This compound is a strategic building block for generating a focused library of N-substituted phenylacetamides. Such libraries are invaluable for high-throughput screening against a panel of allergy and inflammation targets, enabling the rapid identification of novel hits with improved efficacy and safety profiles.

Material Science and NLO Probe Development

The distinct electronic properties and charge transfer characteristics identified via DFT [1] suggest potential applications beyond medicinal chemistry. 1105250-77-8 can be explored as a non-linear optical (NLO) chromophore or a fluorescent probe. Its push-pull electronic system, with the electron-rich pyridopyrimidine core and electron-deficient phenylacetamide, is a classic design motif for materials with significant first hyperpolarizability, useful in photonic devices.

Quote Request

Request a Quote for 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.